Methyl 5-bromo-3-fluoro-2-iodobenzoate
Description
Properties
Molecular Formula |
C8H5BrFIO2 |
|---|---|
Molecular Weight |
358.93 g/mol |
IUPAC Name |
methyl 5-bromo-3-fluoro-2-iodobenzoate |
InChI |
InChI=1S/C8H5BrFIO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |
InChI Key |
APHKBIHKGVEYHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)F)I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis can be divided into three key stages:
Halogenation and Functional Group Introduction: Starting from an appropriately substituted aminobenzoate or nitrobenzoate, selective bromination and fluorination are achieved. For example, 1-fluoro-2-bromo-3-iodobenzene derivatives are prepared via diazotization and halogenation sequences (bromination and iodination) starting from amino-nitrobenzene precursors.
Diazotization and Iodination: The amine group on the aromatic ring is converted into a diazonium salt, which is then substituted by iodine using iodide salts or hydrogen iodide under acidic conditions to install the iodine atom regioselectively.
Esterification: The benzoic acid derivative is esterified with methanol to form the methyl ester, either before or after halogenation steps depending on the synthetic route.
Summary of Preparation Routes
| Synthetic Step | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Amino group diazotization and fluorination | Conversion of amino group to fluorine via diazonium salt | Sodium nitrite, hexafluorophosphoric acid, sulfuric acid | 0 to -10 °C | Fluorinated methyl benzoate |
| Bromination | Introduction of bromine at specific position | Concentrated hydrobromic acid, cuprous bromide | Room temperature | Brominated intermediate |
| Nitro group reduction | Catalytic hydrogenation of nitro to amine | Raney nickel, hydrogen gas (1 MPa) | Room temperature | Amino intermediate |
| Diazotization and iodination | Replacement of amino group by iodine | Sodium nitrite, hydrogen iodide or iodide salt | Room temperature | Iodinated aromatic compound |
| Esterification | Formation of methyl ester | Methanol, acid catalyst (if needed) | Reflux or mild heating | Methyl benzoate derivative |
The preparation of this compound involves a multi-step synthetic approach leveraging selective diazotization and halogenation reactions. Key to the process is the controlled introduction of fluorine, bromine, and iodine substituents on the aromatic ring, often starting from amino or nitro-substituted benzoate esters. The use of hexafluorophosphoric acid for fluorination and hydrogen iodide for iodination under mild conditions ensures high yield and purity. Catalytic hydrogenation is employed to reduce nitro groups to amines, facilitating subsequent diazotization steps.
This comprehensive analysis, drawing from patent literature and chemical databases, provides a robust foundation for the synthesis of this complex halogenated aromatic ester.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-fluoro-2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Sonogashira, and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
Methyl 5-bromo-3-fluoro-2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules for pharmaceuticals, agrochemicals, and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-fluoro-2-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights structural differences and molecular characteristics of methyl 5-bromo-3-fluoro-2-iodobenzoate and related halogenated benzoates:
Table 1: Comparative Analysis of Halogenated Methyl Benzoate Derivatives
Physical Properties and Hazards
Table 2: Hazard and Stability Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
